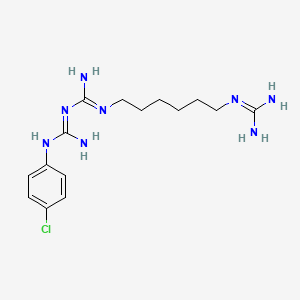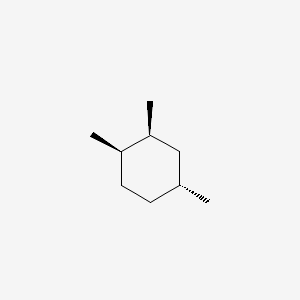![molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6](/img/new.no-structure.jpg)
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose.
Formation of the Nucleoside: The nucleoside derivative is then fused with 2,6-dichloropurine under specific conditions to yield the desired α-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and nucleoside metabolism.
Medicine: Due to its structural similarity to natural nucleosides, it is explored for its potential antiviral and anticancer properties. It can inhibit viral replication or induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin involves its incorporation into DNA or RNA chains during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2′-Deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2′-Deoxyguanosine: Known for its role in DNA synthesis and repair.
5-Bromo-2′-deoxyuridine: Used as a marker for DNA synthesis and in cancer treatment.
Uniqueness
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin is unique due to its specific structural features, which confer distinct biological activities. Its tetrahydro-pyrroloquinoline core differentiates it from other nucleoside analogs, potentially offering unique interactions with biological targets and novel therapeutic applications.
Properties
CAS No. |
169387-70-6 |
|---|---|
Molecular Formula |
C₂₀H₂₅N₂O₅ |
Molecular Weight |
373.42 |
Synonyms |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
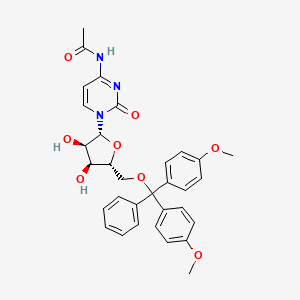
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)
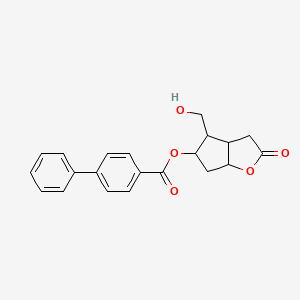
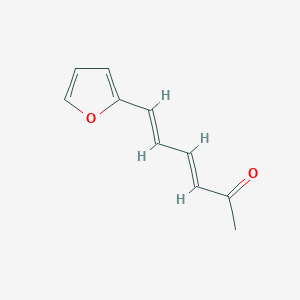
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)
